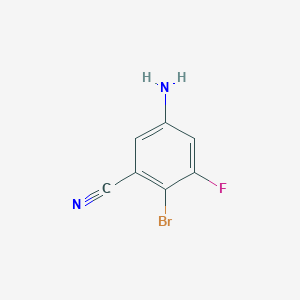

5-amino-2-bromo-3-fluoroBenzonitrile

Beschreibung

5-Amino-2-bromo-3-fluorobenzonitrile is a halogenated aromatic nitrile with the molecular formula C₇H₄BrFN₂ (molecular weight: 239.03 g/mol). This compound features an amino (-NH₂) group at position 5, bromine at position 2, and fluorine at position 3 on the benzonitrile scaffold. The strategic placement of these substituents influences its electronic, steric, and pharmacological properties, making it a valuable intermediate in medicinal chemistry and material science .

Eigenschaften

IUPAC Name |

5-amino-2-bromo-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-4(3-10)1-5(11)2-6(7)9/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOYVRIPRIHESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-bromo-3-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-fluorobenzonitrile using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to introduce the bromo group at the desired position

Industrial Production Methods

Industrial production methods for 5-amino-2-bromo-3-fluorobenzonitrile are often optimized for large-scale synthesis. These methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-2-bromo-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed Suzuki coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.

Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Reduction: Hydrogen gas with metal catalysts like palladium on carbon or lithium aluminum hydride in ether solvents.

Major Products

Biaryl Compounds: Formed through Suzuki coupling.

Amines: Resulting from the reduction of the nitrile group.

Wissenschaftliche Forschungsanwendungen

5-amino-2-bromo-3-fluorobenzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Medicine: Investigated for its role in the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 5-amino-2-bromo-3-fluorobenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved in its biological or medicinal applications are subject to ongoing research and may vary based on the specific context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 5-amino-2-bromo-3-fluorobenzonitrile with key analogs based on substituent patterns, molecular weight, and physicochemical properties:

Key Observations :

Pharmacological and Physicochemical Profiles

Solubility and Lipophilicity:

- 5-Amino-2-bromo-3-fluorobenzonitrile: Moderate logP (~2.5) due to balanced polar (NH₂, CN) and nonpolar (Br, F) groups.

- 5-Amino-2-fluorobenzonitrile: Lower logP (~1.8) owing to the absence of bromine, enhancing aqueous solubility but reducing membrane permeability.

- 2-Benzyloxy-3-bromo-5-fluorobenzonitrile : High logP (~3.7) due to the benzyloxy group, favoring lipid bilayer penetration but limiting solubility.

Metabolic Stability and CYP Inhibition:

- The amino group in the target compound may reduce CYP3A4 inhibition compared to methoxy-substituted analogs, which often act as stronger inhibitors.

- Bromine substitution can slow oxidative metabolism, increasing half-life relative to non-halogenated analogs like 5-amino-2-fluorobenzonitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.